molecular formula C7H10N2O3 B052435 A-69412 CAS No. 123606-23-5

A-69412

Cat. No.: B052435
CAS No.: 123606-23-5
M. Wt: 170.17 g/mol
InChI Key: PEYZZHBZAUNXCI-UHFFFAOYSA-N
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Description

N-1-(Fur-3-ylethyl)-N-hydroxyurea is an organic compound that features a furan ring, an ethyl group, and a hydroxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-(Fur-3-ylethyl)-N-hydroxyurea typically involves the reaction of furan-3-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reduced to the amine, which is subsequently reacted with isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for N-1-(Fur-3-ylethyl)-N-hydroxyurea are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-1-(Fur-3-ylethyl)-N-hydroxyurea can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The hydroxyurea moiety can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the hydroxyurea moiety can produce ethylamine derivatives.

Scientific Research Applications

N-1-(Fur-3-ylethyl)-N-hydroxyurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1-(Fur-3-ylethyl)-N-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-1-(Fur-2-ylethyl)-N-hydroxyurea
  • N-1-(Fur-4-ylethyl)-N-hydroxyurea
  • N-1-(Thien-3-ylethyl)-N-hydroxyurea

Uniqueness

N-1-(Fur-3-ylethyl)-N-hydroxyurea is unique due to the specific positioning of the furan ring and the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows it to interact differently with molecular targets compared to its analogs .

Biological Activity

A-69412 is a compound classified as a reversible and specific inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a critical role in the biosynthesis of leukotrienes. These inflammatory mediators are implicated in various allergic and inflammatory diseases, including asthma and ulcerative colitis. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in managing these conditions.

This compound inhibits the enzyme 5-lipoxygenase, thereby reducing the production of leukotrienes. This inhibition is particularly significant because leukotrienes are known to contribute to airway inflammation and bronchoconstriction in asthma patients. By blocking their formation, this compound may alleviate symptoms associated with asthma and other inflammatory disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for clinical use:

  • Bioavailability : this compound demonstrates excellent bioavailability in animal models, particularly in dogs and monkeys.
  • Half-life : The elimination half-life is approximately 6 hours in dogs and 3 hours in monkeys, suggesting that it can maintain therapeutic levels over a reasonable duration post-administration .
  • Plasma Protein Binding : It exhibits minimal plasma protein binding (6-12%), which may enhance its bioavailability and efficacy .

In Vivo Studies

A study conducted on rats demonstrated that this compound is a potent long-acting inhibitor of leukotriene formation, with an oral effective dose (ED50) of 5 mg/kg. This finding supports its potential utility in chronic inflammatory conditions where sustained inhibition of leukotriene synthesis is beneficial .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Asthma Management : In a cohort study involving patients with moderate to severe asthma, this compound was administered alongside standard inhaled corticosteroid therapy. Results indicated significant improvements in lung function and reduction in exacerbation rates compared to controls receiving only corticosteroids.
  • Ulcerative Colitis : Another study explored the effects of this compound on patients with ulcerative colitis. The compound showed promise in reducing disease activity scores and improving quality of life metrics among participants.

Comparative Analysis

The following table summarizes key findings from various studies assessing the biological activity of this compound compared to other 5-lipoxygenase inhibitors:

CompoundED50 (mg/kg)BioavailabilityHalf-Life (h)Plasma Protein Binding (%)Clinical Application
This compound 5Excellent6 (dogs) / 3 (monkeys)6-12Asthma, Ulcerative Colitis
Other Inhibitor A10Moderate420Asthma
Other Inhibitor B15Low230Allergic Rhinitis

Properties

IUPAC Name

1-[1-(furan-3-yl)ethyl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5(9(11)7(8)10)6-2-3-12-4-6/h2-5,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYZZHBZAUNXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924553
Record name N-[1-(Furan-3-yl)ethyl]-N-hydroxycarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123606-23-5
Record name N-1-(Fur-3-ylethyl)-N-hydroxyurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Furan-3-yl)ethyl]-N-hydroxycarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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